molecular formula C17H12ClFN2O3 B2392503 Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate CAS No. 1260784-65-3

Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate

Cat. No.: B2392503
CAS No.: 1260784-65-3
M. Wt: 346.74
InChI Key: OLCOKQIGWSECQF-UHFFFAOYSA-N
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Description

Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and pyridinylmethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

methyl 7-chloro-6-fluoro-4-oxo-1-(pyridin-4-ylmethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3/c1-24-17(23)12-9-21(8-10-2-4-20-5-3-10)15-7-13(18)14(19)6-11(15)16(12)22/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCOKQIGWSECQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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